Methylcyclopentane

Catalog No.
S560416
CAS No.
96-37-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcyclopentane

CAS Number

96-37-7

Product Name

Methylcyclopentane

IUPAC Name

methylcyclopentane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

GDOPTJXRTPNYNR-UHFFFAOYSA-N

SMILES

CC1CCCC1

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
4.99e-04 M
Insoluble in water, miscible in ethanol, ether, and acetone.
water solubility = 42 mg/l @ 25 °C

Synonyms

cyclopentane,methyl-;Cyclopetane,methyl-;Methylcyclopentan;methyl-cyclopentan;methylcyclopentane(mcp);methyl-Cyclopetane;methylpentamethylene;METHYLCYCLOPENTANE

Canonical SMILES

CC1CCCC1

The exact mass of the compound Methylcyclopentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)4.99e-04 minsoluble in water, miscible in ethanol, ether, and acetone.water solubility = 42 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24836. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of cycloalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methylcyclopentane (MCP) is a C6 alicyclic hydrocarbon with a boiling point of 71.8 °C, utilized as a specialized non-polar solvent and a critical model compound in catalytic reforming. In industrial procurement, MCP is increasingly prioritized as a non-neurotoxic alternative to n-hexane for extraction processes and chemical formulations. Scientifically, its specific five-membered ring structure with a methyl substituent makes it the benchmark precursor for evaluating selective ring-opening (SRO) catalysts aimed at producing high-octane branched alkanes. Its specific volatility, combined with its distinct reactivity profile compared to straight-chain or six-membered analogs, drives its selection in both advanced petroleum research and stringent industrial solvent applications.

Substituting methylcyclopentane with n-hexane or cyclohexane fundamentally alters both process safety and chemical reaction pathways. While n-hexane is a common non-polar solvent, it is metabolized into 2,5-hexanedione, a potent neurotoxin, severely limiting its use in modern occupational environments; MCP does not form this metabolite, allowing for significantly higher permissible exposure limits [1]. In catalytic research, replacing MCP with cyclohexane fails because cyclohexane readily undergoes dehydrogenation to benzene, whereas MCP resists aromatization and instead undergoes endocyclic C-C bond scission. This makes MCP strictly required for modeling selective ring-opening reactions to yield branched hexanes [2]. Furthermore, MCP's tertiary C-H bond makes it reactive in radical conditions where n-hexane would remain inert, dictating strict solvent selection in synthetic workflows [3].

Occupational Exposure Limits and Neurotoxicity Profile

A primary driver for procuring methylcyclopentane over n-hexane is its quantifiably differentiated safety profile regarding peripheral neuropathy. n-Hexane is biotransformed via cytochrome P450 into 2,5-hexanedione, a neurotoxic metabolite. Consequently, the NIOSH Recommended Exposure Limit (REL) for n-hexane is strictly capped at 50 ppm (180 mg/m3). In contrast, methylcyclopentane does not form this toxic metabolite, and occupational safety guidelines (such as the ACGIH TLV-TWA) permit exposure limits of 500 ppm (1745 mg/m3) for hexane isomers and MCP [1]. This 10-fold difference in permissible exposure fundamentally shifts procurement decisions for large-scale extraction and formulation facilities aiming to comply with modern health and safety regulations.

Evidence DimensionRecommended Exposure Limit (Occupational Safety)
Target Compound Data500 ppm (ACGIH TLV-TWA for MCP/hexane isomers)
Comparator Or Baseline50 ppm (NIOSH REL for n-hexane)
Quantified Difference10-fold higher permissible exposure limit for MCP.
Conditions8-hour workday occupational vapor exposure.

Enables facilities to utilize a non-polar C6 solvent without triggering the strict regulatory and health liabilities associated with n-hexane neurotoxicity.

Catalytic Ring-Opening Selectivity vs. Dehydrogenation

In the evaluation of petroleum reforming catalysts, methylcyclopentane is specifically procured because its reaction pathway drastically differs from six-membered cycloalkanes. When exposed to supported metal catalysts (e.g., Pt, Ir, Rh) under hydrogen pressure, cyclohexane predominantly undergoes rapid dehydrogenation to form benzene. Methylcyclopentane, however, undergoes endocyclic C-C bond scission (ring opening) to yield branched hexanes such as 2-methylpentane and 3-methylpentane, as well as n-hexane [1]. The activation barriers for C-C scission on these metals dictate the product distribution, making MCP the absolute standard model compound for quantifying the ring-opening efficiency of novel bifunctional or metal catalysts without the overwhelming interference of direct aromatization[2].

Evidence DimensionPrimary Catalytic Reaction Pathway
Target Compound DataEndocyclic C-C bond scission (selective ring opening to branched hexanes).
Comparator Or BaselineCyclohexane predominantly undergoes C-H scission (dehydrogenation to benzene).
Quantified DifferenceComplete divergence in primary reaction mechanism over standard metal catalysts.
ConditionsSupported metal catalysts (Pt, Rh, Ir) under hydrogenative conditions.

Crucial for researchers testing catalysts for polymer upcycling or high-octane fuel production, where C-C bond cleavage must be isolated from aromatization.

Boiling Point and Distillation Resolution

For process engineers designing solvent recovery systems, the precise boiling point of methylcyclopentane dictates separation strategies. MCP boils at 71.8 °C at standard atmospheric pressure (101.3 kPa), which is 3.1 °C higher than n-hexane (68.7 °C) and significantly higher than cyclopentane (49.2 °C) . Because of this narrow 3.1 °C differential with n-hexane, simple distillation is insufficient to achieve high-purity separation, often resulting in azeotropic mixtures. Consequently, procurement of pure MCP (or the separation of MCP from industrial hexane streams) requires specialized extractive distillation, often utilizing solvents like 1,2-dimethoxyethane or methanol [1]. This thermal property makes pure MCP a necessary benchmark for validating the efficiency of industrial distillation columns.

Evidence DimensionIsobaric Boiling Point at 101.3 kPa
Target Compound Data71.8 °C
Comparator Or Baselinen-Hexane (68.7 °C)
Quantified Difference+3.1 °C higher boiling point than n-hexane.
ConditionsStandard atmospheric pressure (101.3 kPa).

Defines the thermal parameters required for solvent recovery and necessitates the use of extractive distillation over simple fractionation.

Radical Synthesis Incompatibility via Tertiary C-H Bonds

When selecting a non-polar reaction medium for radical chemistry, the structural differences between MCP and straight-chain hexanes become highly restrictive. n-Hexane consists entirely of primary and secondary carbons, making it relatively unreactive and a suitable solvent for many radical-initiated syntheses. Methylcyclopentane, conversely, possesses a tertiary C-H bond at the methyl substitution site[1]. Tertiary C-H bonds have lower bond dissociation energies and are highly susceptible to radical abstraction. Therefore, using MCP (or commercial hexane heavily contaminated with MCP) in radical reactions leads to unwanted solvent participation and side-product formation[1].

Evidence DimensionSusceptibility to Radical Abstraction
Target Compound DataHigh (presence of reactive tertiary C-H bond).
Comparator Or Baselinen-Hexane is low (only primary and secondary C-H bonds).
Quantified DifferenceStructural presence vs. absence of tertiary carbon dictates solvent inertness.
ConditionsRadical-initiated chemical synthesis environments.

Forces buyers to procure high-purity n-hexane free of MCP for radical syntheses, while pure MCP is procured specifically when tertiary C-H functionalization is desired.

Safer Solvent Extraction in Edible Oils and Pharmaceuticals

Because it does not metabolize into the neurotoxic 2,5-hexanedione, methylcyclopentane is actively procured as a safer replacement for n-hexane in large-scale solvent extraction processes. It provides similar non-polar solvation properties for lipids and active pharmaceutical ingredients while allowing facilities to operate under significantly less restrictive occupational exposure limits (500 ppm vs 50 ppm) [1].

Model Compound for Selective Ring-Opening (SRO) Catalysis

In petrochemical research and polymer upcycling, MCP is the benchmark precursor for evaluating metal catalysts (such as Pt, Ir, and Rh). Because it resists direct dehydrogenation to benzene—unlike cyclohexane—it allows researchers to accurately quantify endocyclic C-C bond scission rates and optimize the yield of high-octane branched alkanes like 2-methylpentane and 3-methylpentane [2].

Validation of Extractive Distillation Systems

Due to its narrow 3.1 °C boiling point differential with n-hexane, pure MCP is utilized as a benchmark compound to test and calibrate extractive distillation columns. Process engineers use MCP/n-hexane mixtures to evaluate the efficacy of entrainers (like 1,2-dimethoxyethane or methanol) in breaking azeotropes and achieving high-purity separation in industrial refining workflows [3].

Physical Description

Methylcyclopentane appears as a colorless liquid. Insoluble in water and less dense than water. Flash point near 20°F. Very dangerous fire risk. Vapors may be narcotic and irritating. Used to make other chemicals.
Liquid

Color/Form

COLORLESS LIQUID

XLogP3

3.4

Boiling Point

161.2 °F at 760 mm Hg (NTP, 1992)
71.8 °C
71.8 °C @ 760 MM HG

Flash Point

-11 °F (NTP, 1992)
Less than 20 °F (less than -7 °C) (Closed Cup)

Vapor Density

2.9 (NTP, 1992) (Relative to Air)
2.9 (AIR= 1)

Density

0.749 at 68 °F (USCG, 1999)
0.7486 @ 20 °C/4 °C

LogP

3.37 (LogP)
log Kow = 3.37
3.37

Odor

Like gasoline

Melting Point

-224.3 °F (NTP, 1992)
-142.5 °C
-139.8°C

UNII

5G26CC1ASK

GHS Hazard Statements

Aggregated GHS information provided by 421 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 421 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 420 of 421 companies with hazard statement code(s):;
H225 (98.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (44.05%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (20.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

100 mm Hg at 64.2 °F ; 200 mm Hg at 93.2° F (NTP, 1992)
137.50 mmHg
vapor pressure = 138 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

96-37-7

Wikipedia

Methylcyclopentane

Biological Half Life

4.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Petroleum refineries
Cyclopentane, methyl-: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL, WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Last modified: 08-15-2023

Evodialones A and B: Polyprenylated Acylcyclopentanone Racemates with a 3-Ethyl-1,1-diisopentyl-4-methylcyclopentane Skeleton from Evodia lepta

Ya-Qi Tang, Yi-Qiu Li, Yi-Bo Xie, Jun-Sheng Zhang, Wei Li, Lan-Lan Lou, Ge Zhang, Sheng Yin
PMID: 29847131   DOI: 10.1021/acs.jnatprod.7b00993

Abstract

Two polyprenylated acylcyclopentanone racemates, evodialones A (1) and B (2), featuring a 3-ethyl-1,1-diisopentyl-4-methylcyclopentane skeleton, were isolated from an extract of the aerial parts of Evodia lepta. Evodialone A (1) was resolved by chiral-phase HPLC to afford a pair of enantiomers, (+)- and (-)-evodialones A (1b/1a), while evodialone B (2) could not be resolved. Their structures were elucidated by spectroscopic analysis and a combination of computational techniques including gauge-independent atomic orbital calculation of 1D NMR data and experimental and TDDFT-calculated ECD spectra. A putative biosynthetic pathway of 1 and 2 starting from the monocyclic polyprenylated acylphloroglucinols is proposed. All the isolates were screened for the antimicrobial activity in vitro, and 1a and 1b showed moderate inhibitory activities against several pathogenic fungi with MICs values of 17.1-68.3 μM.


Anaerobic alkane biodegradation by cultures enriched from oil sands tailings ponds involves multiple species capable of fumarate addition

BoonFei Tan, Kathleen Semple, Julia Foght
PMID: 25873461   DOI: 10.1093/femsec/fiv042

Abstract

A methanogenic short-chain alkane-degrading culture (SCADC) was enriched from oil sands tailings and transferred several times with a mixture of C6, C7, C8 and C10 n-alkanes as the predominant organic carbon source, plus 2-methylpentane, 3-methylpentane and methylcyclopentane as minor components. Cultures produced ∼40% of the maximum theoretical methane during 18 months incubation while depleting the n-alkanes, 2-methylpentane and methylcyclopentane. Substrate depletion correlated with detection of metabolites characteristic of fumarate activation of 2-methylpentane and methylcyclopentane, but not n-alkane metabolites. During active methanogenesis with the mixed alkanes, reverse-transcription PCR confirmed the expression of functional genes (assA and bssA) associated with hydrocarbon addition to fumarate. Pyrosequencing of 16S rRNA genes amplified during active alkane degradation revealed enrichment of Clostridia (particularly Peptococcaceae) and methanogenic Archaea (Methanosaetaceae and Methanomicrobiaceae). Methanogenic cultures transferred into medium containing sulphate produced sulphide, depleted n-alkanes and produced the corresponding succinylated alkane metabolites, but were slow to degrade 2-methylpentane and methylcyclopentane; these cultures were enriched in Deltaproteobacteria rather than Clostridia. 3-Methylpentane was not degraded by any cultures. Thus, nominally methanogenic oil sands tailings harbour dynamic and versatile hydrocarbon-degrading fermentative syntrophs and sulphate reducers capable of degrading n-, iso- and cyclo-alkanes by addition to fumarate.


Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats

Young-Su Yang, Sung-Bae Lee, Seong-Jin Choi, Byoung-Seok Lee, Jeong-Doo Heo, Chang-Woo Song, Hyeon-Yeong Kim, Jong-Choon Kim, Kyuhong Lee
PMID: 24239891   DOI: 10.1016/j.fct.2013.11.001

Abstract

The aim of this study was to verify subchronic inhalation toxicity of methylcyclopentane (CAS No. 96-37-7) in Sprague-Dawley rats. Four groups of 10 rats of each gender were exposed to methylcyclopentane vapor by whole-body inhalation at concentrations of 0, 290, 1300, or 5870 ppm for 6h per day, 5 days/week over a 13-week period. During the study period, clinical signs, mortality, body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, gross pathology, organ weights, and histopathology were examined. Exposure-related clinical signs (salivation and rubbing) were observed in both genders of the 5870 ppm group. There was an increase in liver weight for both genders but the kidney weight was only higher in females than controls. However, no toxicologically significant changes were observed in body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, necropsy findings, or histopathology in any of the treatment groups. Under the present experimental conditions, the target organs were determined to be kidney and liver in rats. The no-observed-adverse-effect concentration was considered to be 1300 ppm/6h/day in rats.


Information on quantum states pervades the visible spectrum of the ubiquitous Au144(SR)60 gold nanocluster

H-Ch Weissker, H Barron Escobar, V D Thanthirige, K Kwak, D Lee, G Ramakrishna, R L Whetten, X López-Lozano
PMID: 24781134   DOI: 10.1038/ncomms4785

Abstract

Absorption spectra of very small metal clusters exhibit individual peaks that reflect the discreteness of their localized electronic states. With increasing size, these states develop into bands and the discrete absorption peaks give way to smooth spectra with, at most, a broad localized surface-plasmon resonance band. The widely accepted view over the last decades has been that clusters of more than a few dozen atoms are large enough to have necessarily smooth spectra. Here we show through theory and experiment that for the ubiquitous thiolate cluster compound Au144(SR)60 this view has to be revised: clearly visible individual peaks pervade the full near-IR, VIS and near-UV ranges of low-temperature spectra, conveying information on quantum states in the cluster. The peaks develop well reproducibly with decreasing temperature, thereby highlighting the importance of temperature effects. Calculations using time-dependent density-functional theory indicate the contributions of different parts of the cluster-ligand compound to the spectra.


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